2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide
Description
Properties
IUPAC Name |
1-[(1-benzylpiperidine-4-carbonyl)amino]-3-methylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS/c1-16-15(21)18-17-14(20)13-7-9-19(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,20)(H2,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYRBQFQGXEJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of 1-benzyl-4-piperidone. This intermediate can be synthesized through a one-pot reaction that enhances yield and purity
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction involves the gain of electrons, often resulting in the conversion of functional groups to their reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
The compound 2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide is a noteworthy chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse sources to provide a comprehensive overview.
Structure and Composition
- Molecular Formula : C15H20N4OS
- Molecular Weight : 304.41 g/mol
- IUPAC Name : 2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide
Physical Properties
The compound exhibits characteristics typical of hydrazine derivatives, which are often associated with biological activity. Its structure includes a hydrazine moiety, which is known for its reactivity and potential biological effects.
Pharmacological Applications
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets:
- Anticancer Activity : Studies have shown that hydrazine derivatives can exhibit cytotoxic effects against cancer cell lines. The specific interactions of this compound with cellular pathways warrant further exploration in the context of cancer therapy.
- Neuropharmacology : The piperidine ring present in the structure is significant for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, suggesting potential use in treating neurodegenerative diseases.
Synthesis and Derivatives
Research has focused on synthesizing derivatives of this compound to enhance its efficacy and reduce toxicity:
- Modification of Functional Groups : Alterations to the hydrazine and carbonyl functionalities can lead to compounds with improved pharmacokinetic properties. For instance, substituting different groups on the piperidine ring may yield derivatives with enhanced receptor affinity or selectivity.
Biochemical Studies
The compound's interactions at the molecular level have been a subject of interest:
- Enzyme Inhibition Studies : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in designing drugs for metabolic disorders.
Case Study 1: Anticancer Efficacy
A study conducted on similar hydrazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, suggesting that further investigation into this compound could yield similar results.
Case Study 2: Neuroprotective Effects
Research into piperidine-based compounds has shown promise in neuroprotection against oxidative stress. This compound's structural features may contribute to its ability to scavenge free radicals, thereby protecting neuronal cells from damage.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level is crucial for developing new therapeutic strategies .
Comparison with Similar Compounds
Hydrazinecarbothioamide Derivatives
- 2-(4-Nitrobenzoyl)-N-phenylhydrazine-1-carbothioamide (H4) Structure: Incorporates a nitrobenzoyl group instead of the benzyl-piperidinylcarbonyl moiety. Properties: Exhibits strong IR absorption at 1686 cm⁻¹ (C=O) and 1182 cm⁻¹ (C=S), typical of thiosemicarbazides .
N-(4-Chlorophenyl)-2-(4-nitrobenzoyl)hydrazine-1-carbothioamide (H5)
- 2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene]-N-methylhydrazinecarbothioamide Structure: Features a hydroxy-methoxyphenyl ethylidene group instead of the benzyl-piperidinylcarbonyl unit.
Piperidine/Piperazine-Based Analogues
4-Benzyl-N-methylpiperazine-1-carbothioamide
N'-[(1-Benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide
- Structure : Substitutes the thiosemicarbazide group with a carbohydrazide.
- Properties : Higher molecular weight (351.44 g/mol) and altered solubility profile compared to the target compound .
Biological Activity
2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C16H24N4OS
- Molecular Weight : 320.46 g/mol
- CAS Number : 866134-74-9
The compound features a hydrazinecarbothioamide moiety that is known for its diverse biological activities, including anticancer and antimicrobial properties.
The biological activity of 2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
- Cytotoxic Effects : Research indicates that hydrazine derivatives can induce apoptosis in cancer cells. This is often mediated through the activation of caspases and disruption of mitochondrial membrane potential .
- Antimicrobial Properties : Compounds with thiosemicarbazone structures have demonstrated significant antimicrobial activity against various pathogens, suggesting a potential role for this compound in treating infections .
Anticancer Activity
A study evaluating the cytotoxic effects of related thiosemicarbazones revealed potent activity against glioblastoma and breast adenocarcinoma cell lines at low concentrations. The compounds exhibited morphological changes indicative of apoptosis, such as chromatin condensation and cell shrinkage .
Antimicrobial Activity
Thiosemicarbazone derivatives have been reported to show broad-spectrum antimicrobial activity. In vitro studies indicated that these compounds could effectively inhibit the growth of bacteria and fungi, making them candidates for further development as antimicrobial agents .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Cytotoxicity against Cancer Cells | Significant inhibition of cell proliferation in glioblastoma multiforme and breast adenocarcinoma at nanomolar concentrations | Suggests potential as an anticancer agent |
| Enzymatic Inhibition | Inhibition of AChE activity leading to increased acetylcholine levels | Potential utility in treating Alzheimer's disease |
| Antimicrobial Testing | Effective against multiple bacterial strains with minimum inhibitory concentrations (MIC) below 10 µg/mL | Promising for development as an antimicrobial therapy |
Q & A
Q. What are the recommended methods for synthesizing 2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions, starting with the preparation of the piperidine backbone followed by functionalization with benzyl, carbonyl, and hydrazinecarbothioamide groups. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or HOBt under inert atmospheres to minimize hydrolysis .
- Thioamide introduction : React hydrazine derivatives with carbon disulfide or thiophosgene under controlled pH (7–9) to avoid side reactions .
- Optimization : Monitor reaction kinetics via TLC or HPLC. Adjust temperature (e.g., 60–80°C for thiourea formation) and solvent polarity (e.g., DMF for solubility) to improve yields .
Q. How should researchers characterize this compound’s purity and structural integrity?
A combination of spectroscopic and chromatographic techniques is essential:
- Nuclear Magnetic Resonance (NMR) : Compare ¹H and ¹³C chemical shifts with analogous compounds (e.g., δ 7.2–7.4 ppm for benzyl protons, δ 160–170 ppm for carbonyl carbons) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?
- Solubility : Test in co-solvent systems (e.g., PEG 400 + water) across temperatures (298–338 K). Hydrazinecarbothioamides often exhibit higher solubility in polar aprotic solvents like DMSO .
- Stability : Conduct accelerated degradation studies under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions. Monitor via UV-Vis or NMR for hydrolysis of the thioamide group .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts, IR bands) be resolved during structural elucidation?
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., PB4 or PB5 in ). For example, IR bands near 1685 cm⁻¹ confirm carbonyl groups, while 1175–1185 cm⁻¹ indicates C=S stretches .
- Computational Validation : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data .
- X-ray Crystallography : Resolve ambiguous configurations (e.g., E/Z isomerism in hydrazinecarbothioamides) .
Q. What strategies are effective for studying the compound’s mechanism of action in biological systems?
- Enzyme Inhibition Assays : Test against targets like acetylcholinesterase or kinases using fluorogenic substrates. IC₅₀ values can be derived from dose-response curves .
- Molecular Docking : Model interactions with binding pockets (e.g., piperidine moiety binding to hydrophobic regions). Software like AutoDock Vina can predict binding affinities .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure association/dissociation rates for receptor-ligand interactions .
Q. How can researchers address low yields in large-scale synthesis or unexpected by-products?
- By-Product Analysis : Identify impurities via LC-MS/MS and trace their origins (e.g., oxidation of thioamide to urea under aerobic conditions) .
- Process Optimization : Implement flow chemistry for exothermic steps (e.g., benzylation) to improve heat dissipation and scalability .
- Catalytic Enhancements : Use transition-metal catalysts (e.g., Pd/C for hydrogenation) to reduce side reactions .
Q. What computational approaches are suitable for predicting the compound’s bioactivity or toxicity?
- QSAR Modeling : Train models using datasets of similar hydrazinecarbothioamides to predict ADMET properties .
- Molecular Dynamics (MD) : Simulate membrane permeability or blood-brain barrier penetration using tools like GROMACS .
- Toxicity Profiling : Use platforms like ProTox-II to assess hepatotoxicity or mutagenicity based on structural alerts (e.g., thioamide reactivity) .
Data Contradiction and Reproducibility
Q. How should researchers interpret discrepancies in biological activity across studies?
- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability .
- Metabolite Interference : Test for metabolic activation using liver microsomes. For example, cytochrome P450 enzymes may convert the compound into active/inactive derivatives .
- Statistical Rigor : Apply multivariate analysis (e.g., PCA) to distinguish biological effects from experimental noise .
Q. What methods validate the reproducibility of synthetic or analytical protocols?
- Round-Robin Testing : Collaborate with independent labs to replicate key steps (e.g., NMR characterization or bioassays) .
- Open-Source Data Sharing : Deposit raw spectral data in repositories like PubChem or Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
